molecular formula C6H8O7 B1213273 (Carboxymethoxy)succinic acid CAS No. 38945-27-6

(Carboxymethoxy)succinic acid

Cat. No. B1213273
CAS RN: 38945-27-6
M. Wt: 192.12 g/mol
InChI Key: CIOXZGOUEYHNBF-UHFFFAOYSA-N
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Description

(Carboxymethoxy)succinic acid, also known as Butanedioic acid, 2-(carboxymethoxy)-, is a chemical compound with the molecular formula C6H8O7 . It has an average mass of 192.124 Da and a monoisotopic mass of 192.027008 Da .


Synthesis Analysis

The synthesis of succinic acid, a related compound, has been studied extensively. For instance, succinic acid has been efficiently produced at high-cell density under oxygen deprivation with intermittent addition of sodium bicarbonate and glucose . The succinic acid concentration reached 1.24 M (146 g l−1) within 46 h . Another study showed that succinic, glutaric, and adipic acids were prepared by dissolving the appropriate amount of standards in DI water .


Molecular Structure Analysis

The molecular structure of (Carboxymethoxy)succinic acid consists of 6 carbon atoms, 8 hydrogen atoms, and 7 oxygen atoms .

Scientific Research Applications

Renewable Resource Conversion and Industrial Applications

  • (Carboxymethoxy)succinic acid, often referenced as succinic acid, is a four-carbon dicarboxylic acid with diverse applications in the food, chemicals, and pharmaceutical industries. Recent research focuses on the biological production of succinic acid from renewable resources due to the increasing demand for sustainable development and the shortage of crude oil supply. The utilization of robust strain selection, metabolic engineering, and process optimization are key strategies in enhancing succinic acid production (Jiang et al., 2017).

Microbial Fermentation and Metabolic Engineering

  • Extensive research has been conducted on developing microbial strains through metabolic engineering for the economical bio-based production of succinic acid. This includes the use of various microorganisms like Saccharomyces cerevisiae, Escherichia coli, and others. The focus is on achieving the best performance indices in terms of titer, yield, and productivity, which are critical for commercial applications (Ahn et al., 2016).

Industrial and Biotechnological Applications

  • Succinic acid is integral in industries producing a range of products, including food, pharmaceuticals, surfactants, detergents, and biodegradable plastics. It is also used as a precursor for several industrial chemicals such as 1,4-butanediol and adipic acid. Innovative fermentation processes and efficient downstream recovery technologies have significantly lowered production costs, making succinic acid a viable bio-based alternative (Zeikus et al., 1999).

Biodegradable Polymer Synthesis

  • A promising application of succinic acid is in the synthesis of biodegradable polymers. Research has shown its use as a precursor for aromatic monomers in the production of polyesters, with varied applications in sustainable materials (Short et al., 2018).

Advanced Fermentation Technologies

  • Advances in fermentation technologies for succinic acid production have included the use of novel organisms like Mannheimia succiniciproducens and Actinobacillus succinogenes. These technological advancements have led to higher yields and purities of succinic acid, crucial for industrial-scale production (Lee et al., 2006).

Efficient Conversion from Agricultural Waste

  • The conversion of agricultural wastes like crop stalks into succinic acid has been explored, emphasizing sustainability and resource efficiency. This approach uses renewable biomass, representing an economical alternative for biochemical production (Li et al., 2010).

Bio-based Production Perspectives

  • The development of bio-based succinic acid production processes has seen advancements in strain performance, substrate utilization, and downstream purification. These efforts aim to establish an economical and sustainable production process for succinic acid from renewable resources (Dai et al., 2019).

Potential in Chemical Evolution Studies

  • Research has also explored the role of succinic acid in chemical evolution, particularly its behavior under high radiation fields or high temperatures, like those found in hydrothermal vents. This contributes to our understanding of fundamental chemical processes and origins of life (Cruz-Castañeda et al., 2014).

Energy Applications

  • Succinic acid has found use in energy applications, particularly in aluminium-air batteries. It has been used as an electrolyte additive, demonstrating improved discharge performance and corrosion inhibition in these energy storage systems (Wang et al., 2015).

properties

IUPAC Name

2-(carboxymethoxy)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7/c7-4(8)1-3(6(11)12)13-2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOXZGOUEYHNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)OCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959787
Record name 2-(Carboxymethoxy)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Carboxymethoxy)succinic acid

CAS RN

38945-27-6
Record name Carboxymethyloxysuccinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38945-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Carboxymethoxy)succinic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Carboxymethoxy)butanedioic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (carboxymethoxy)succinic acid
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Synthesis routes and methods

Procedure details

One hundred grams (0.29 mole) of trisodium carboxymethyloxysuccinate pentahydrate is placed in a flask and acidified with 90 mls of 37% hydrochloric acid while stirring and cooling the mixture in an ice bath. The reaction mixture is then evaporated to dryness in vacuo. The evaporation residue is then taken up in about 150 ml acetone and filtered to remove sodium chloride. The acetone filtrate is next evaporated to dryness to give essentially pure carboxymethyloxysuccinic acid as a residue.
Name
trisodium carboxymethyloxysuccinate pentahydrate
Quantity
0.29 mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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